molecular formula C5H10OS B14555738 Propane, 2-(ethenylsulfinyl)- CAS No. 61926-32-7

Propane, 2-(ethenylsulfinyl)-

Cat. No.: B14555738
CAS No.: 61926-32-7
M. Wt: 118.20 g/mol
InChI Key: HIOVAKRDECQPSR-UHFFFAOYSA-N
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Description

It is a sulfoxide derivative of propane, where an ethenyl group is attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propane, 2-(ethenylsulfinyl)- can be achieved through several methods. One common approach involves the oxidation of the corresponding sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The reaction typically takes place under mild conditions, with the temperature maintained at around room temperature to 50°C .

Industrial Production Methods

Industrial production of propane, 2-(ethenylsulfinyl)- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts such as titanium silicalite-1 (TS-1) can enhance the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

Propane, 2-(ethenylsulfinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propane, 2-(ethenylsulfinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of propane, 2-(ethenylsulfinyl)- involves its interaction with various molecular targets. The sulfoxide group can act as a nucleophile or electrophile, participating in different chemical reactions. The ethenyl group can undergo addition reactions, forming new bonds with other molecules. These interactions can lead to changes in the structure and function of target molecules, contributing to the compound’s biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

    Propane, 1-(ethenylsulfinyl)-: Similar structure but with the ethenyl group attached to a different carbon atom.

    Propane, 1-(ethynylsulfinyl)-: Contains an ethynyl group instead of an ethenyl group.

    Propane, 2-(ethenylsulfonyl)-: The sulfoxide group is further oxidized to a sulfone.

Uniqueness

The presence of both the sulfoxide and ethenyl groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

61926-32-7

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

2-ethenylsulfinylpropane

InChI

InChI=1S/C5H10OS/c1-4-7(6)5(2)3/h4-5H,1H2,2-3H3

InChI Key

HIOVAKRDECQPSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)C=C

Origin of Product

United States

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